

Physical and chemical properties of Heteratisine

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Compound of Interest

Compound Name: *Heteratisine*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Heteratisine**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of **Heteratisine**, a C19-norditerpenoid alkaloid. The information is compiled to serve as a foundational resource for professionals engaged in research, discovery, and development within the pharmaceutical and life sciences sectors.

General and Chemical Properties

Heteratisine is a naturally occurring alkaloid predominantly isolated from plants belonging to the Aconitum genus, particularly Aconitum heterophyllum.^[1] It is a member of the hetisine-type diterpenoid alkaloids, which are known for their complex heptacyclic hetisane skeleton.^{[2][3][4][5]}

Property	Value	Reference
CAS Number	3328-84-5	[1][6][7]
Molecular Formula	C ₂₂ H ₃₃ NO ₅	[6][7]
Molecular Weight	391.5 g/mol	[7]
IUPAC Name	(2R,3S,6S,9S,10R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.1 ² , ⁶ .0 ¹ , ¹¹ .0 ³ , ⁹ .0 ¹⁴ , ¹⁸]icosan-4-one	[7]
Synonyms	20-Ethyl-6β,8-dihydroxy-1α-methoxy-4-methylheteratisan-14-one, Heteratisan-14-one, 20-ethyl-6,8-dihydroxy-1-methoxy-4-methyl-, (1α,6β)-	[6][7]
Physical Form	Powder	

Physical Properties

The physical characteristics of **Heteratisine** are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

Property	Value	Reference
Melting Point	259-262 °C	[1]
Boiling Point	583.2 °C at 760 mmHg	[1][6]
Flash Point	306.5 °C	[1][6]
Density	1.33 g/cm ³	[6]
Vapor Pressure	0 mmHg at 25°C	[6]
LogP (octanol/water)	1.1	[7]

Solubility and Storage

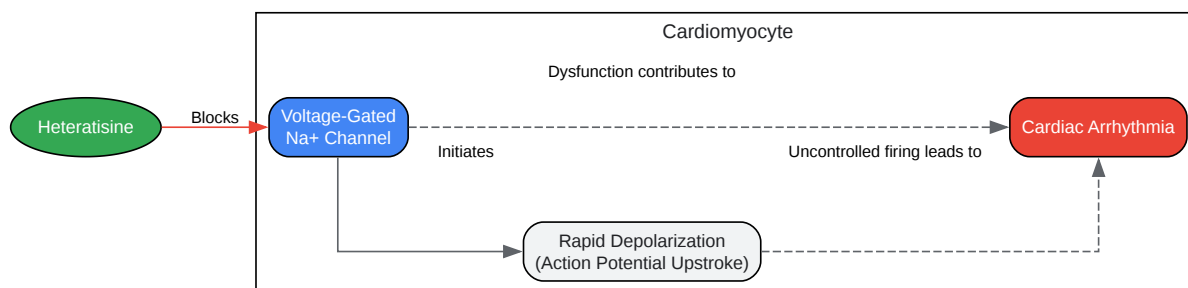
Proper solubility and storage conditions are vital for maintaining the integrity and activity of **Heteratisine**.

Parameter	Details	Reference
Solubility	Soluble in chloroform and methanol.	
	Poorly soluble in acetone and ethanol.	
	20 mg dissolves in 0.3 mL of 3% HCl.	
Storage	Store at +4°C in a dark place.	
	Alternatively, store at 10°C - 25°C.	[1]

Biological Activity and Mechanism of Action

Heteratisine exhibits significant pharmacological activities, primarily related to its interaction with the central nervous system and cardiac ion channels.[1]

- **Antiarrhythmic Activity:** **Heteratisine** is recognized as a potent antiarrhythmic and antifibrillatory agent. Its primary mechanism of action involves the blockade of Na⁺-channels in cardiomyocytes, which helps to stabilize the cardiac rhythm. It is considered more cardioselective and less toxic than quinidine. The effective dosage in mammals for this activity ranges from 5 to 20 mg/kg.
- **Neuromodulatory Effects:** The compound interacts with the central nervous system by modulating ion channels or receptors that influence neural activity.[1] It has been shown to inhibit neuronal activity, although it is a less potent inhibitor compared to its analogue, 6-benzoyl**heteratisine**. [8] Unlike its analogue, **Heteratisine** does not appear to affect the sodium current in hippocampal neurons at concentrations up to 100 µM.[8]



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Mechanism of Antiarrhythmic Action of **Heteratisine**.

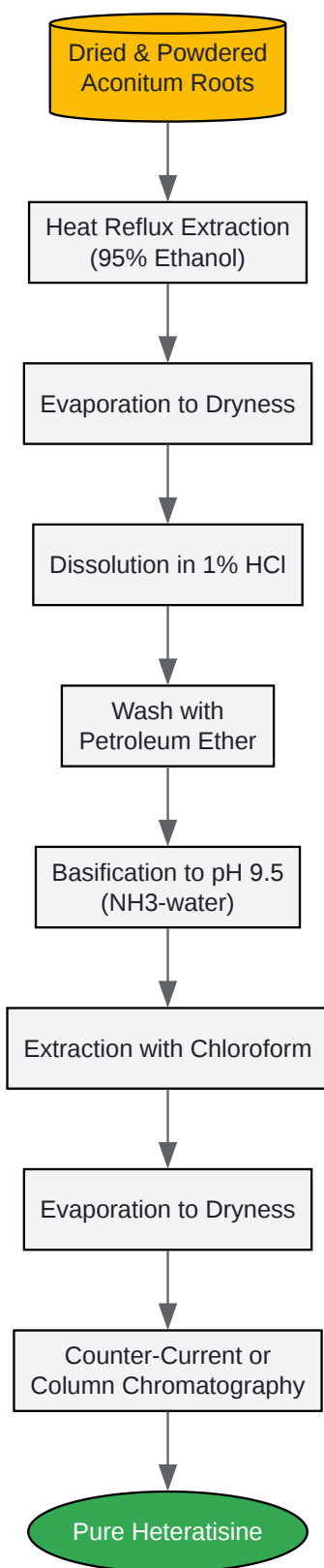
Experimental Protocols

Isolation and Purification

Heteratisine is typically extracted from the dried roots of *Aconitum* species. A general workflow involves solvent extraction followed by chromatographic separation.

Methodology Overview:

- **Extraction:** The powdered plant material (e.g., roots of *Aconitum coreanum*) is subjected to heat reflux extraction with 95% ethanol.[9]
- **Acid-Base Partitioning:** The dried extract is dissolved in an acidic solution (e.g., 1% HCl). This solution is then washed with a non-polar solvent like petroleum ether to remove neutral compounds. The acidic aqueous layer is then basified (e.g., to pH 9.5 with $\text{NH}_3 \cdot \text{H}_2\text{O}$) to precipitate the alkaloids.[9]
- **Solvent Extraction of Alkaloids:** The basified solution is extracted with an organic solvent such as chloroform to yield a crude alkaloid mixture.[9]
- **Chromatographic Purification:** The crude extract is further purified using techniques like pH-zone-refining counter-current chromatography or standard column chromatography over silica gel to isolate **Heteratisine** and other alkaloids.[9][10]



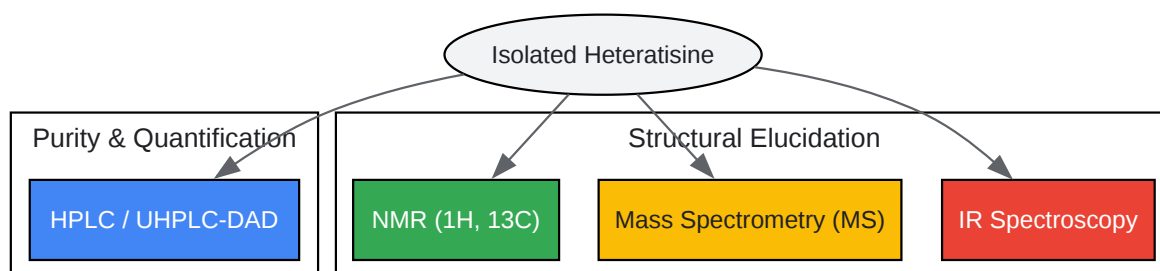
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General Workflow for **Heteratisine** Isolation.

Analytical Characterization

The structural elucidation and quantification of **Heteratisine** employ various modern analytical techniques.

- High-Performance Liquid Chromatography (HPLC/UHPLC): Used for the separation, identification, and quantification of **Heteratisine** in plant extracts and formulations. A UHPLC-DAD based method has been developed for its quantification.[10][11][12]
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. Techniques like HPLC-MS/MS are used for sensitive detection in complex mixtures.[9][13][14][15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for the complete structural elucidation and confirmation of the complex polycyclic structure of **Heteratisine**. [16][17][18][19]
- Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule, such as hydroxyl ($-\text{OH}$) and carbonyl ($\text{C}=\text{O}$) groups.[20]



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Analytical Methods for **Heteratisine** Characterization.

Toxicological Data

Preliminary toxicity data for **Heteratisine** has been reported in mice.

Route	Species	LD ₅₀ Value	Reference
Intravenous (IVN)	Mouse (MUS)	180 mg/kg	
Intraperitoneal (IPR)	Mouse (MUS)	430 mg/kg	

Conclusion

Heteratisine is a structurally complex diterpenoid alkaloid with significant, well-defined antiarrhythmic properties. Its mechanism of action as a sodium channel blocker in cardiomyocytes presents a promising avenue for the development of novel cardiac therapies. This guide summarizes the core physical, chemical, and biological data on **Heteratisine**, providing a critical resource for researchers aiming to explore its therapeutic potential further. The detailed methodologies for isolation and analysis serve as a practical foundation for future studies.

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